molecular formula C10H9FN2S B2845158 5-(4-Fluoro-benzyl)-thiazol-2-ylamine CAS No. 315241-39-5

5-(4-Fluoro-benzyl)-thiazol-2-ylamine

Cat. No.: B2845158
CAS No.: 315241-39-5
M. Wt: 208.26 g/mol
InChI Key: KIZWUMGELVDUQL-UHFFFAOYSA-N
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Description

5-(4-Fluoro-benzyl)-thiazol-2-ylamine is a useful research compound. Its molecular formula is C10H9FN2S and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Biological Activity

5-(4-Fluoro-benzyl)-thiazol-2-ylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring, which is known for its versatile biological activities. The presence of the fluorobenzyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Antimicrobial Activity : Thiazole derivatives, including this compound, have shown significant antimicrobial properties. The mechanism involves the disruption of microbial cell wall synthesis and inhibition of nucleic acid synthesis.
  • Anticancer Activity : Studies indicate that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
AnticonvulsantSignificant anticonvulsant properties in models
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies and Research Findings

  • Antimicrobial Studies
    A study reported that this compound exhibited notable antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The compound's efficacy was attributed to its structural features that facilitate binding to bacterial ribosomes, thereby inhibiting protein synthesis.
  • Anticancer Potential
    Research highlighted the compound's ability to reduce cell viability in breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The IC50 values were reported at approximately 10 µM, indicating potent antiproliferative effects. The mechanism involved the activation of the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Anticonvulsant Activity
    In a pharmacological evaluation, this compound demonstrated significant anticonvulsant activity in animal models, with effective doses lower than those required for traditional anticonvulsants. This suggests a potential role in treating epilepsy and other seizure disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its lipophilic nature allows for efficient penetration through cellular membranes. Preliminary studies indicate moderate metabolic stability, which is advantageous for therapeutic applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZWUMGELVDUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953510
Record name 5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315241-39-5
Record name 5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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